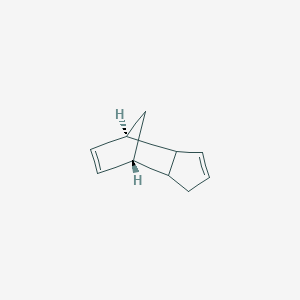
3a,4,7,7a-Tetrahydro-4,7-methano-1H-indene
描述
3a,4,7,7a-Tetrahydro-4,7-methano-1H-indene is a useful research compound. Its molecular formula is C10H12 and its molecular weight is 132.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3a,4,7,7a-Tetrahydro-4,7-methano-1H-indene, commonly known as chlordane, is a synthetic organic compound that has been extensively studied for its biological activity and toxicological profile. This compound is primarily recognized for its use as a pesticide, particularly in agricultural applications. However, its biological effects extend beyond pest control, impacting human health and environmental systems.
Chemical Structure and Properties
Chemical Formula: C10H12
Molecular Weight: 132.2023
CAS Registry Number: 933-60-8
The structure of this compound is characterized by a complex arrangement of carbon atoms with multiple stereocenters, which influences its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to disrupt endocrine functions and alter cellular signaling pathways. Studies have shown that this compound can affect the following systems:
- Endocrine Disruption: Chlordane has been implicated in altering hormone levels and disrupting normal endocrine functions. Its structural similarity to natural hormones allows it to bind to hormone receptors, leading to adverse physiological effects.
- Neurotoxicity: Research indicates that exposure to chlordane can result in neurotoxic effects due to its action on neurotransmitter systems. It has been associated with changes in behavior and neurological function in animal models.
Toxicological Studies
A variety of studies have assessed the toxicological impacts of this compound. Key findings include:
- Acute Toxicity: Acute exposure studies in rodents have established a lethal dose (LD50) indicating significant toxicity levels. The compound exhibits high acute toxicity via oral and dermal routes.
- Chronic Exposure Effects: Long-term exposure studies have revealed potential carcinogenic effects and reproductive toxicity. The International Agency for Research on Cancer (IARC) has classified chlordane as possibly carcinogenic to humans based on sufficient evidence from animal studies .
Case Studies
- Animal Studies: A study conducted by Khasawinah et al. (1989) observed hematological changes in rats exposed to varying concentrations of chlordane. The results indicated a no-observed-adverse-effect level (NOAEL) of 0.1 mg/m³ and a lowest-observed-adverse-effect level (LOAEL) of 1.0 mg/m³ for hepatocellular hypertrophy .
- Human Health Impact: Epidemiological studies have linked chlordane exposure with various health issues in humans, including increased rates of certain cancers and reproductive disorders. A cohort study revealed elevated risks for liver cancer among individuals with high exposure levels .
Data Summary Table
属性
IUPAC Name |
(1R,7S)-tricyclo[5.2.1.02,6]deca-3,8-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-2-9-7-4-5-8(6-7)10(9)3-1/h1-2,4-5,7-10H,3,6H2/t7-,8+,9?,10?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECLRDQVFMWTQS-AFWXGSBKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C3CC2C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC2C1[C@H]3C[C@@H]2C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













